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Compound of Interest

Compound Name: flg22Pst

Cat. No.: B15562823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flg22Pst, a synthetic

peptide derived from the flagellin protein of Pseudomonas syringae pv. tomato DC3000, for the

study of root immunity in the model plant Arabidopsis thaliana. This document includes an

overview of the underlying signaling pathways, detailed experimental protocols for key assays,

and expected quantitative outcomes.

Introduction to flg22Pst and Root Immunity
Pattern-Triggered Immunity (PTI) is the first line of defense in plants against invading

microorganisms. It is initiated by the recognition of conserved Microbe-Associated Molecular

Patterns (MAMPs) by host Pattern Recognition Receptors (PRRs). One of the most well-

studied MAMP/PRR pairs is the bacterial flagellin-derived peptide flg22 and its receptor, the

Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).

The flg22 peptide from Pseudomonas syringae pv. tomato DC3000, hereafter referred to as

flg22Pst, is a potent elicitor of PTI in many plant species, including Arabidopsis thaliana. The

amino acid sequence of flg22Pst is QRLSTGSRINSAKDDAAGLQIA. Upon binding to FLS2, a

signaling cascade is initiated, leading to a variety of defense responses in the roots, including

the production of reactive oxygen species (ROS), activation of Mitogen-Activated Protein

Kinase (MAPK) cascades, deposition of callose to reinforce the cell wall, and large-scale

transcriptional reprogramming leading to the production of antimicrobial compounds.[1][2][3]
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Studying these responses provides valuable insights into the mechanisms of plant immunity

and can aid in the development of novel strategies for crop protection.

flg22Pst Signaling Pathway in Arabidopsis Roots
The perception of flg22Pst by FLS2 at the plasma membrane of root cells triggers a rapid

association with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1). This leads to the

trans-phosphorylation of the FLS2-BAK1 complex and the activation of downstream signaling.

Key components of this pathway include the BOTRYTIS-INDUCED KINASE 1 (BIK1), which is

released from the FLS2 complex upon flg22 binding, and a MAPK cascade (MEKK1-MKK4/5-

MPK3/6) that ultimately activates transcription factors such as WRKYs and MYB51.[3][4] These

transcription factors regulate the expression of a wide array of defense-related genes.

Hormones such as ethylene and salicylic acid also play crucial roles in modulating the flg22-

induced immune response in roots.
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Caption: flg22Pst signaling pathway in Arabidopsis roots.

Experimental Protocols
The following protocols are adapted for the use of flg22Pst in studying root immunity in

Arabidopsis thaliana.

Root Growth Inhibition Assay
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This assay quantifies the trade-off between growth and defense by measuring the inhibition of

primary root elongation upon continuous exposure to flg22Pst.

Sterilize and stratify
Arabidopsis seeds

Sow seeds on MS agar plates
with varying flg22Pst concentrations

(0, 0.1, 1, 10 µM)

Incubate vertically for 7-10 days

Scan plates

Measure primary root length
using image analysis software

Calculate percentage of
root growth inhibition

Click to download full resolution via product page

Caption: Workflow for the root growth inhibition assay.

Materials:

Arabidopsis thaliana seeds (e.g., Col-0)

flg22Pst peptide (stock solution of 1 mM in sterile water)

Murashige and Skoog (MS) medium including vitamins
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Sucrose

MES buffer

Phytagel or Agar

Petri dishes (square, 120x120 mm)

Micropore tape

Image scanner

Image analysis software (e.g., ImageJ)

Protocol:

Prepare MS agar medium (0.5x MS salts, 1% sucrose, 0.5 g/L MES, pH 5.7, 0.8% agar).

Autoclave and cool to ~50°C.

Add flg22Pst stock solution to the molten agar to achieve final concentrations of 0 µM

(mock), 0.1 µM, 1 µM, and 10 µM. Pour plates.

Surface-sterilize Arabidopsis seeds and stratify at 4°C for 2-3 days in the dark.

Sow 10-15 seeds in a line on the surface of the agar plates for each treatment.

Seal the plates with micropore tape and place them vertically in a growth chamber under

long-day conditions (16h light/8h dark) at 22°C.

After 7-10 days, scan the plates at high resolution.

Measure the length of the primary root for each seedling using ImageJ or a similar program.

Calculate the percentage of root growth inhibition for each flg22Pst concentration relative to

the mock-treated seedlings.

Quantitative Data Summary:
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flg22Pst Concentration
Average Primary Root
Length (mm)

Root Growth Inhibition (%)

0 µM (Mock) 55.2 ± 4.5 0%

0.1 µM 41.4 ± 3.8 25%

1 µM 24.8 ± 3.1 55%

10 µM 11.0 ± 2.2 80%

Note: The data presented are representative and may vary depending on experimental

conditions and Arabidopsis ecotype.

Callose Deposition Assay
This assay visualizes and quantifies the deposition of callose, a β-1,3-glucan polymer, at the

cell wall, which serves as a physical barrier against pathogen penetration.
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Grow Arabidopsis seedlings
in liquid MS medium for 5-7 days

Treat seedlings with 1 µM flg22Pst
or mock solution for 12-24 hours

Fix roots in ethanol:acetic acid (3:1)

Clear roots in 1 M NaOH

Stain with 0.01% aniline blue
in 150 mM K2HPO4

Visualize callose deposits
using fluorescence microscopy

Quantify callose deposits
(number and intensity)

Click to download full resolution via product page

Caption: Workflow for the callose deposition assay.

Materials:

5-7 day old Arabidopsis thaliana seedlings

flg22Pst peptide (1 µM working solution)

Fixative solution (ethanol:acetic acid, 3:1 v/v)
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1 M NaOH

Staining solution (0.01% aniline blue in 150 mM K2HPO4, pH 9.5)

Microscope slides and coverslips

Fluorescence microscope with a DAPI filter set

Protocol:

Grow Arabidopsis seedlings in liquid 0.5x MS medium in a 24-well plate for 5-7 days.

Replace the medium with fresh liquid MS containing either 1 µM flg22Pst or sterile water

(mock).

Incubate for 12-24 hours.

Remove the treatment solution and fix the seedlings in ethanol:acetic acid (3:1) for at least 2

hours.

Rehydrate the seedlings through an ethanol series (70%, 50%, 30%) for 5 minutes each.

Clear the roots by incubating in 1 M NaOH at 37°C for 30-60 minutes.

Wash the seedlings three times with sterile water.

Stain with 0.01% aniline blue solution for 30 minutes in the dark.

Mount the roots in the staining solution on a microscope slide.

Visualize callose deposits (bright yellow fluorescence) using a fluorescence microscope.

Capture images and quantify the number of callose deposits per unit of root length or the

fluorescence intensity using image analysis software.

Quantitative Data Summary:
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Treatment
Average Number of Callose Deposits per
mm of Root

Mock (0 µM flg22Pst) 5 ± 2

1 µM flg22Pst 85 ± 12

Note: The data presented are representative and may vary depending on experimental

conditions.

Defense Gene Expression Analysis (qRT-PCR)
This protocol allows for the quantification of the transcript levels of key defense-related genes

that are induced upon flg22Pst treatment.
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Grow Arabidopsis seedlings
in liquid MS medium for 7-10 days

Treat seedlings with 1 µM flg22Pst
or mock solution for 1-3 hours

Harvest root tissue and freeze in liquid nitrogen

Extract total RNA

Synthesize cDNA

Perform qRT-PCR with primers
for defense marker genes (e.g., FRK1, WRKY29)

Analyze relative gene expression

Click to download full resolution via product page

Caption: Workflow for qRT-PCR analysis of defense genes.

Materials:

7-10 day old Arabidopsis thaliana seedlings

flg22Pst peptide (1 µM working solution)

Liquid nitrogen
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RNA extraction kit

DNase I

cDNA synthesis kit

SYBR Green qPCR master mix

qRT-PCR instrument

Primers for target defense genes (e.g., FRK1, WRKY29) and a reference gene (e.g.,

ACTIN2)

Protocol:

Grow Arabidopsis seedlings in liquid 0.5x MS medium for 7-10 days.

Treat the seedlings with 1 µM flg22Pst or sterile water (mock) for 1-3 hours.

Harvest the root tissue, blot dry, and immediately freeze in liquid nitrogen.

Extract total RNA from the root tissue using a commercial kit, including a DNase I treatment

step.

Synthesize first-strand cDNA from 1-2 µg of total RNA.

Set up qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-

specific primers.

Run the qRT-PCR program on a real-time PCR machine.

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene

expression, normalized to the reference gene.

Quantitative Data Summary:
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Target Gene Treatment
Relative Fold Change in
Expression (vs. Mock)

FRK1 1 µM flg22Pst (1 hour) 150 ± 25

WRKY29 1 µM flg22Pst (1 hour) 80 ± 15

MYB51 1 µM flg22Pst (3 hours) 45 ± 8

Note: The data presented are representative and may vary depending on the specific timing

and experimental conditions.

Conclusion
The use of flg22Pst provides a specific and potent tool for dissecting the intricacies of root

immunity. The protocols and expected outcomes detailed in these application notes offer a

solid foundation for researchers to investigate PTI in Arabidopsis roots. These studies are

fundamental to our understanding of plant-microbe interactions and can pave the way for the

development of innovative approaches to enhance disease resistance in crops.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15562823#application-of-flg22pst-in-root-immunity-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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